Cytidine, N-acetyl-5'-O-[bis(4-Methoxyphenyl)phenylMethyl]-2'-O-Methyl-5-Methyl-
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Overview
Description
Cytidine, N-acetyl-5’-O-[bis(4-Methoxyphenyl)phenylMethyl]-2’-O-Methyl-5-Methyl- is a complex organic compound with the molecular formula C32H33N3O8 It is a derivative of cytidine, a nucleoside molecule that is a fundamental component of RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, N-acetyl-5’-O-[bis(4-Methoxyphenyl)phenylMethyl]-2’-O-Methyl-5-Methyl- typically involves multiple steps, starting from cytidineCommon reagents used in these reactions include acetic anhydride, methoxybenzyl chloride, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Cytidine, N-acetyl-5’-O-[bis(4-Methoxyphenyl)phenylMethyl]-2’-O-Methyl-5-Methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Cytidine, N-acetyl-5’-O-[bis(4-Methoxyphenyl)phenylMethyl]-2’-O-Methyl-5-Methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid interactions and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating viral infections and cancer.
Industry: Utilized in the development of pharmaceuticals and biotechnological products .
Mechanism of Action
The mechanism of action of Cytidine, N-acetyl-5’-O-[bis(4-Methoxyphenyl)phenylMethyl]-2’-O-Methyl-5-Methyl- involves its interaction with specific molecular targets, such as enzymes and nucleic acids. It can inhibit or activate certain pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N4-Acetyl-5’-O-DMT-2’-O-methylcytidine: Another derivative of cytidine with similar protective groups.
N4-Acetyl-5’-O-DMT-2’-O-propynylcytidine: Used in nucleic acid synthesis with distinct functional groups .
Uniqueness
Its ability to undergo various chemical reactions and its role in scientific research make it a valuable compound in multiple fields .
Properties
Molecular Formula |
C34H37N3O8 |
---|---|
Molecular Weight |
615.7 g/mol |
IUPAC Name |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C34H37N3O8/c1-21-19-37(33(40)36-31(21)35-22(2)38)32-30(43-5)29(39)28(45-32)20-44-34(23-9-7-6-8-10-23,24-11-15-26(41-3)16-12-24)25-13-17-27(42-4)18-14-25/h6-19,28-30,32,39H,20H2,1-5H3,(H,35,36,38,40) |
InChI Key |
AICFKYRNVVDUMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC |
Origin of Product |
United States |
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